Bombinin-like peptide-1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

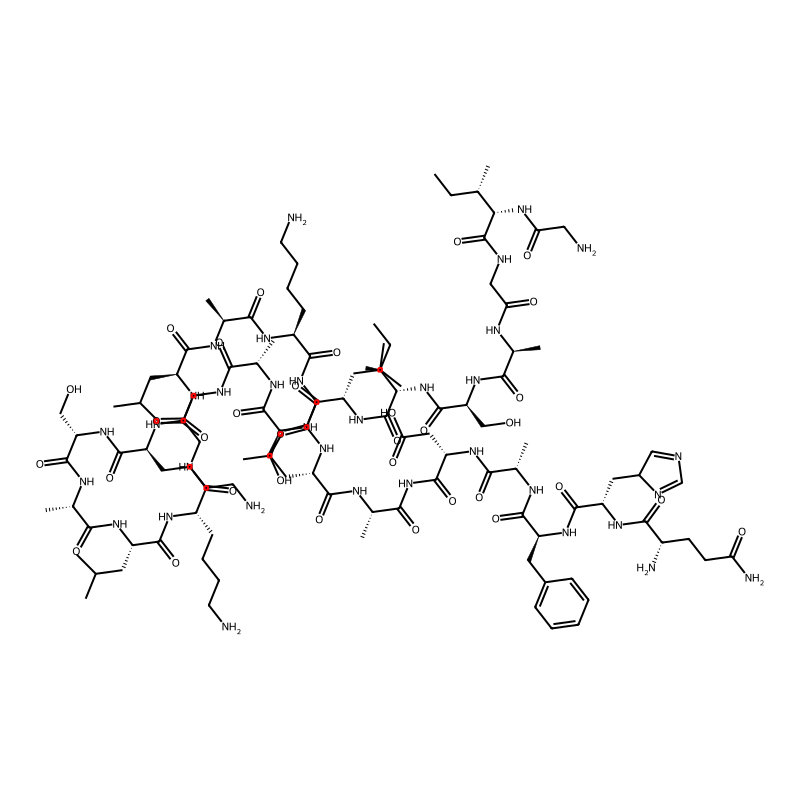

SMILES

Canonical SMILES

Isomeric SMILES

Bombinin-like peptide-1 (BLP-1) is a molecule found in the skin secretions of Asian fire-bellied toads (Bombina species). Scientists are interested in BLP-1 because of its potential applications in medicine and pharmacology []. Here's a closer look at two areas of scientific research on BLP-1:

Antimicrobial activity

BLP-1 belongs to a class of molecules called antimicrobial peptides. These peptides are natural substances that can kill bacteria and other microbes. Research has shown that BLP-1 is more effective at killing certain bacteria than magainin 2, another antimicrobial peptide found in frogs.

Anti-cancer properties

Some studies suggest that BLP-1 may have anti-cancer properties. For example, research has found that BLP-1 can inhibit the proliferation of human liver cancer cells []. However, more research is needed to understand how BLP-1 works and whether it could be a viable cancer treatment [].

Bombinin-like peptide-1 is an antimicrobial peptide derived from the skin secretions of various amphibians, particularly from the genus Bombina. This peptide belongs to a larger family of bombinins, which are known for their potent antimicrobial properties. Bombinin-like peptide-1 exhibits a unique structure characterized by an amphipathic alpha-helical conformation, which is crucial for its interaction with microbial membranes. The primary structure of this peptide facilitates its function as a host-defense molecule, contributing to the immune response against pathogens.

- Membrane Interaction: The peptide interacts with bacterial membranes, leading to membrane permeabilization. This process is facilitated by its amphipathic nature, allowing it to insert into lipid bilayers and disrupt membrane integrity, ultimately resulting in cell lysis .

- Synthesis Reactions: The chemical synthesis of bombinin-like peptide-1 typically involves solid-phase peptide synthesis techniques, where amino acids are sequentially added to form the desired peptide chain. This method allows for the incorporation of various modifications to enhance stability and activity .

Bombinin-like peptide-1 exhibits a range of biological activities:

- Antimicrobial Activity: It demonstrates broad-spectrum antimicrobial properties against various bacteria, fungi, and viruses. The mechanism involves disrupting microbial membranes, which leads to cell death .

- Cytotoxicity: While effective against pathogens, bombinin-like peptide-1 has been shown to exhibit low cytotoxicity against mammalian cells at therapeutic concentrations, making it a promising candidate for therapeutic applications .

- Synergistic Effects: Studies indicate that bombinin-like peptide-1 can work synergistically with other antimicrobial agents, enhancing their effectiveness against resistant strains of bacteria .

The synthesis of bombinin-like peptide-1 can be achieved through various methods:

- Solid-Phase Peptide Synthesis: This method utilizes automated synthesizers to assemble the peptide chain stepwise on a solid support. The Fmoc (9-fluorenylmethoxycarbonyl) chemistry is commonly employed for its efficiency and ability to produce high-purity peptides .

- Chemical Modifications: Post-synthesis modifications can be performed to enhance stability or activity. For example, substituting certain amino acids can improve antimicrobial efficacy or reduce cytotoxicity .

Bombinin-like peptide-1 holds significant potential in various fields:

- Antimicrobial Agents: Its potent activity against a wide range of pathogens makes it a candidate for developing new antibiotics, particularly in light of increasing antibiotic resistance .

- Pharmaceutical Development: Due to its low toxicity and high efficacy, bombinin-like peptide-1 can be explored as a therapeutic agent in treating infections or as an adjunct therapy in combination with conventional antibiotics .

- Biotechnology: Its unique properties can be harnessed in biotechnology applications, such as developing bioactive coatings or preservatives that inhibit microbial growth .

Research has focused on understanding how bombinin-like peptide-1 interacts with microbial membranes:

- Membrane Permeabilization Studies: Experiments have demonstrated that bombinin-like peptide-1 disrupts bacterial membranes effectively, leading to leakage of intracellular contents and cell death. This action is attributed to its amphipathic structure, which allows it to penetrate lipid bilayers easily .

- Synergistic Interactions: Studies have shown that when combined with other antimicrobial agents, bombinin-like peptide-1 enhances their effectiveness, suggesting potential for combination therapies in clinical settings .

Bombinin-like peptide-1 shares similarities with several other antimicrobial peptides but exhibits unique characteristics that distinguish it:

| Compound Name | Source | Unique Features |

|---|---|---|

| Bombinin H | Bombina variegata | Co-expressed with bombinins; different sequence variants |

| Dermaseptin | Phyllomedusa sauvagii | Exhibits opioid receptor activity; different mechanism of action |

| Temporin | Various frogs | Shorter peptides; less potent but broader spectrum |

| Magainin | Xenopus laevis | More hydrophobic; effective against Gram-negative bacteria |

Bombinin-like peptide-1 is particularly notable for its low cytotoxicity towards mammalian cells while maintaining potent antimicrobial activity. Its structural features enable it to interact effectively with microbial membranes without causing significant harm to host cells, setting it apart from other antimicrobial peptides .

Gene Organization in Bombina orientalis Genome

The genetic architecture underlying bombinin-like peptide-1 production in Bombina orientalis exhibits a distinctive two-exon structure that has been extensively characterized through molecular cloning studies [9] [11]. The gene comprises two exons separated by a substantial intron of 1337 base pairs, representing a common organizational pattern observed across bombinin-encoding genes in amphibian species [9]. This structural arrangement demonstrates evolutionary conservation while allowing for regulatory complexity in peptide expression.

Exon 1 contains the genetic information encoding the signal peptide, which is essential for directing the nascent protein into the endoplasmic reticulum for subsequent processing and secretion [9] [11]. The signal peptide sequence enables proper trafficking of the precursor protein through the secretory pathway, ensuring appropriate cellular localization for post-translational modifications. The second exon contains the coding sequences for both bombinin-like peptide-1 and associated bombinin H-type peptides, indicating that multiple bioactive molecules are derived from a single transcriptional unit [9] [11].

The large intron separating the two exons plays a crucial role in gene regulation, potentially containing regulatory elements that influence transcriptional activity in response to environmental stimuli [11]. Chromosome walking analysis has revealed that bombinin-encoding genes are not densely clustered within the Bombina orientalis genome, suggesting that gene duplication events rather than alternative splicing mechanisms are responsible for generating the diversity observed within this peptide family [9] [11].

| Component | Size (bp) | Function | Key Features |

|---|---|---|---|

| Exon 1 | Variable | Encodes signal peptide | Contains start codon and signal sequence |

| Intron | 1337 | Large non-coding sequence | Separates coding sequences |

| Exon 2 | Variable | Encodes mature peptides (bombinin-like peptide and bombinin H) | Contains multiple peptide sequences |

| Total Gene Size | >2000 | Complete gene structure | Two-exon structure with large intron |

| Promoter Region | Upstream of Exon 1 | Contains transcription factor binding sites | Nuclear Factor kappa B and Nuclear Factor Interleukin-6 binding sites |

Analysis of the gene structure suggests that this organization facilitates both constitutive and inducible expression patterns, allowing for rapid response to pathogenic challenges while maintaining basal levels of peptide production [11] [13]. The separation of signal sequence and mature peptide coding regions by the large intron may contribute to the precise regulation of processing events that determine final peptide bioactivity.

Promoter Elements and Transcriptional Control Mechanisms

The promoter region of bombinin-like peptide-1 genes contains multiple transcription factor binding sites that orchestrate complex regulatory responses to environmental and physiological stimuli [5] [9]. Nuclear Factor kappa B and Nuclear Factor Interleukin-6 recognition sequences have been identified as critical regulatory elements within the promoter architecture [5] [9]. These transcription factors function synergistically to activate gene expression in response to bacterial contact and inflammatory signals [31].

Nuclear Factor kappa B serves as a primary mediator of inflammatory responses and is rapidly activated upon pathogen recognition [5] [35]. The presence of Nuclear Factor kappa B binding sites in the bombinin-like peptide-1 promoter enables immediate transcriptional upregulation when Bombina orientalis encounters microbial threats [5]. This regulatory mechanism ensures that antimicrobial peptide production can be rapidly initiated to combat potential infections.

Nuclear Factor Interleukin-6 binding sites work in concert with Nuclear Factor kappa B elements to amplify transcriptional responses [31]. The synergistic interaction between these transcription factors has been demonstrated to produce enhanced gene activation compared to either factor acting independently [31]. This cooperative regulation ensures robust peptide production during stress conditions when maximal antimicrobial activity is required.

Additional putative binding sites for Activator Protein 1 and Nuclear Factor of Activated T-cells have been identified through computational analysis of homologous genes [12] [35]. These elements may contribute to fine-tuning of transcriptional responses under specific physiological conditions, although their functional roles in bombinin-like peptide-1 regulation require further experimental validation.

| Transcription Factor | Binding Site Location | Function | Regulatory Role |

|---|---|---|---|

| Nuclear Factor kappa B | Promoter region upstream of Exon 1 | Inflammatory response regulation | Activates transcription during bacterial contact |

| Nuclear Factor Interleukin-6 | Promoter region upstream of Exon 1 | Cytokine and stress response | Synergistic activation with Nuclear Factor kappa B |

| Activator Protein 1 | Promoter region (putative) | Stress and immune response | Response to environmental stress |

| Nuclear Factor of Activated T-cells | Promoter region (putative) | Immune activation and response | Calcium-dependent activation |

In vivo experiments have demonstrated that brief bacterial contact is sufficient to induce marked increases in bombinin-like peptide production in skin secretions [5]. This rapid response capability is mediated through the Nuclear Factor kappa B and Nuclear Factor Interleukin-6 signaling pathways, which can be activated within minutes of pathogen exposure. Conversely, glucocorticoid treatment suppresses this induction response, indicating negative regulatory control that may prevent excessive peptide production under certain physiological conditions [5] [34].

Post-translational Modification Processes

The conversion of bombinin-like peptide-1 precursor proteins into mature, bioactive peptides involves multiple sophisticated post-translational modification events that are essential for biological function [15] [17]. Signal peptide cleavage represents the initial processing step, occurring within the endoplasmic reticulum through the action of signal peptidase enzymes [26]. This modification enables the nascent protein to enter the secretory pathway and undergo subsequent processing events.

Proteolytic processing at dibasic cleavage sites represents a critical step in liberating mature bombinin-like peptide-1 from its precursor protein [17] [28]. Prohormone convertases recognize and cleave at lysine-arginine sequences that flank the mature peptide regions, releasing individual bioactive molecules [17]. This processing occurs within secretory granules and is regulated by cellular conditions that influence convertase activity.

C-terminal amidation represents another crucial modification that significantly enhances the biological activity of bombinin-like peptide-1 [28] [29]. Peptidylglycine alpha-amidating monooxygenase catalyzes the conversion of C-terminal glycine residues into amide groups, a modification that is essential for optimal antimicrobial potency [3] [28]. The amidated C-terminus contributes to peptide stability and enhances membrane-disrupting capabilities against microbial targets.

A particularly notable post-translational modification observed in bombinin H-type peptides is the isomerization of leucine or isoleucine residues at position 2 from the natural L-configuration to the D-configuration [15] [18]. This unusual modification is catalyzed by a peptidyl aminoacyl L-D isomerase enzyme that has been isolated and characterized from Bombina skin secretions [15]. The enzyme exhibits specificity for peptides with particular N-terminal sequences and requires no external cofactors for activity [15].

| Modification Type | Target Site | Enzyme Involved | Functional Consequence |

|---|---|---|---|

| Signal Peptide Cleavage | N-terminal signal sequence | Signal peptidase | Enables secretion from endoplasmic reticulum |

| L-to-D Amino Acid Isomerization | Position 2 (Isoleucine/Leucine) | Peptidyl aminoacyl L-D isomerase | Increased resistance to aminopeptidases |

| Proteolytic Processing | Dibasic cleavage sites (Lys-Arg) | Prohormone convertases | Liberation of mature peptides |

| C-terminal Amidation | C-terminal Glycine residue | Peptidylglycine alpha-amidating monooxygenase | Enhanced biological activity |

| Propeptide Removal | Acidic propeptide sequences | Endopeptidases | Activation of antimicrobial function |

The D-amino acid modification provides several functional advantages, including increased resistance to aminopeptidase degradation and altered membrane interaction properties [15] [19]. Peptides containing D-amino acids at position 2 demonstrate enhanced stability in biological fluids and may exhibit distinct antimicrobial mechanisms compared to their all-L counterparts [19]. The coexistence of both L and D forms of bombinin peptides in skin secretions suggests that incomplete isomerization occurs naturally, providing a mixture of peptides with complementary properties [15].

Secretion Dynamics in Cutaneous Glands

The secretion of bombinin-like peptide-1 from cutaneous glands involves complex cellular and molecular mechanisms that enable rapid release in response to environmental threats [20] [24]. Granular glands within the dermal layers of Bombina orientalis skin serve as the primary storage and secretion sites for these antimicrobial peptides [21] [24]. These specialized glandular structures are strategically distributed throughout the skin surface to provide comprehensive protective coverage.

Myoepithelial cells surrounding the granular glands play a crucial role in controlling peptide secretion through their contractile properties [24]. These cells receive both adrenergic and cholinergic innervation, allowing for dual regulatory control over secretion dynamics [24]. Norepinephrine released from sympathetic nerve terminals stimulates myoepithelial cell contraction, leading to rapid expulsion of glandular contents [24]. Additionally, acetylcholine from cholinergic sources provides alternative stimulation pathways that may be particularly important in amphibian species [24].

Secretory vesicles within granular gland cells undergo calcium-dependent exocytosis to release their peptide contents [25]. This process involves the fusion of vesicular membranes with the cell surface, allowing stored peptides to be discharged into the glandular lumen and subsequently onto the skin surface [25]. The calcium dependence of this process provides an additional level of regulatory control, as intracellular calcium concentrations can be modulated by various signaling pathways.

Environmental stress conditions, including mechanical stimulation, bacterial contact, and chemical irritation, serve as primary triggers for bombinin-like peptide-1 secretion [24] [36]. The skin possesses sensory mechanisms that detect potential threats and rapidly activate the secretion machinery [24]. This rapid response capability is essential for providing immediate antimicrobial protection when pathogenic organisms are encountered.

| Gland Component | Location | Secretion Trigger | Regulation Mechanism |

|---|---|---|---|

| Granular Glands | Dermal layer of skin | Stress, bacterial contact, mechanical stimulation | Adrenergic and cholinergic innervation |

| Myoepithelial Cells | Surrounding granular glands | Norepinephrine and acetylcholine | Contractile response to neurotransmitters |

| Secretory Vesicles | Within granular gland cells | Calcium-dependent exocytosis | Calcium influx and membrane fusion |

| Mucin Granules | Associated with glandular tissue | Sympathetic nervous system activation | Autonomic nervous system control |

| Dermal Layers | Multiple skin layers | Environmental stress response | Hormonal and neural regulation |

The autonomic nervous system provides overarching control of secretion dynamics through both sympathetic and parasympathetic pathways [34]. Stress-induced activation of the hypothalamic-pituitary-adrenocortical axis can modulate cutaneous gland function, although excessive glucocorticoid levels may suppress peptide production through negative feedback mechanisms [34]. This regulatory balance ensures appropriate peptide secretion while preventing excessive immune activation that could be detrimental to the organism [34].

XLogP3

Sequence

Dates

Explore Compound Types